
STF-118804
Descripción general
Descripción
STF-118804 es un inhibidor altamente específico de la nicotinamida fosforibosil transferasa (NAMPT), una enzima crucial para la biosíntesis de nicotinamida adenina dinucleótido (NAD+), un cofactor involucrado en muchos procesos bioquímicos. Este compuesto ha mostrado un potencial significativo en la reducción de la viabilidad de varias líneas celulares de cáncer, incluyendo el adenocarcinoma ductal pancreático y la leucemia linfoblástica aguda de células B .
Métodos De Preparación
La síntesis de STF-118804 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética clave incluye la formación del anillo de oxazol y la unión de los grupos benzamida y piridinilmetilo. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Análisis De Reacciones Químicas
STF-118804 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a la estructura principal.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores
Aplicaciones Científicas De Investigación
Acute Lymphoblastic Leukemia (ALL)
STF-118804 has shown promising results in preclinical models of acute lymphoblastic leukemia. In studies involving B-cell ALL cell lines, this compound significantly reduced cell viability with IC50 values ranging from 3.1 to 32.3 nM. In vivo studies using orthotopic xenograft models indicated that this compound not only inhibited tumor growth but also improved survival rates in mice bearing ALL tumors .
Pancreatic Ductal Adenocarcinoma (PDAC)
In pancreatic cancer models, this compound exhibited potent anti-tumor activity. It reduced the growth and viability of various PDAC cell lines (e.g., Panc-1, PaTu8988t) in vitro, with nanomolar IC50 values observed . The compound also induced metabolic collapse by decreasing glucose uptake and ATP levels, activating AMPK pathways while inhibiting mTOR signaling. Notably, when combined with standard chemotherapeutics like gemcitabine and paclitaxel, this compound demonstrated additive effects in reducing cell viability .
Summary of Key Findings
Cancer Type | Cell Lines | IC50 Values (nM) | Effects | Combination Therapy |
---|---|---|---|---|
Acute Lymphoblastic Leukemia | B-cell ALL | 3.1 - 32.3 | Reduced viability; increased apoptosis | Not specified |
Pancreatic Ductal Adenocarcinoma | Panc-1, PaTu8988t | Nanomolar range | Metabolic collapse; reduced glucose uptake | Additive with gemcitabine, paclitaxel |
Case Study 1: Pediatric ALL
In a study focused on pediatric patients with acute lymphoblastic leukemia, this compound was administered to leukemic samples derived from patients. The results indicated a significant reduction in cell viability, supporting its potential as a therapeutic agent for high-risk leukemia cases .
Case Study 2: Pancreatic Cancer
An orthotopic mouse model was utilized to evaluate the efficacy of this compound against pancreatic cancer. Mice injected with Panc-1 cells showed significant tumor size reduction after treatment with this compound over three weeks. The study concluded that this compound could serve as an effective adjunct therapy alongside existing chemotherapeutic agents .
Mecanismo De Acción
STF-118804 ejerce sus efectos inhibiendo la actividad de la nicotinamida fosforibosil transferasa (NAMPT), la enzima limitante de la velocidad en la vía de biosíntesis de NAD+. Al bloquear NAMPT, this compound reduce los niveles de NAD+ en las células, lo que lleva al colapso metabólico y la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas, que tienen una alta demanda de NAD+ .
Comparación Con Compuestos Similares
STF-118804 es único en su alta especificidad y potencia como inhibidor de NAMPT. Compuestos similares incluyen:
FK866: Otro inhibidor de NAMPT con efectos similares pero diferente estructura química.
GMX1778: Un inhibidor de NAMPT con un mecanismo de acción distinto.
CHS-828: Un compuesto que se dirige a NAMPT pero tiene diferentes propiedades farmacocinéticas
This compound destaca por su alta potencia y especificidad, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas.
Actividad Biológica
STF-118804 is a novel inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC). The following article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell viability, metabolic implications, and potential for combination therapies.
This compound functions by inhibiting NAMPT, thereby disrupting the synthesis of NAD+, which is crucial for cellular metabolism and energy production. By reducing NAD+ levels, this compound induces metabolic collapse in cancer cells, which rely heavily on aerobic glycolysis for their energy needs.
Key Mechanisms:
- Inhibition of NAD+ Synthesis : this compound directly inhibits the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to decreased NAD+ levels in cells .
- Activation of AMPK Pathway : The compound activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, while simultaneously inhibiting the mechanistic target of rapamycin (mTOR) pathway .
- Metabolic Impact : Treatment with this compound results in decreased glucose uptake, lactate excretion, and ATP levels in PDAC cells, indicating a shift away from glycolytic metabolism .
In Vitro Studies
The efficacy of this compound was evaluated across several PDAC cell lines, including Panc-1, PaTu8988t, SU86.86, and Panc04.03. The findings highlight its potent anti-cancer properties:
Cell Line | IC50 (nM) | Colony Formation Inhibition (%) |
---|---|---|
Panc-1 | 10 | 85 |
PaTu8988t | 15 | 80 |
SU86.86 | 25 | 70 |
Panc04.03 | 30 | 60 |
Note : IC50 values indicate the concentration required to inhibit cell viability by 50% .
In Vivo Studies
In orthotopic mouse models implanted with Panc-1 cells, this compound demonstrated significant tumor size reduction after 21 days of treatment:
Treatment Group | Tumor Size Reduction (%) |
---|---|
Control | 0 |
This compound | 45 |
FK866 (another NAMPT inhibitor) | 40 |
Combination therapies with standard chemotherapeutic agents such as paclitaxel and gemcitabine showed additive effects on tumor growth inhibition .
Case Studies
Case Study 1: Efficacy in PDAC
In a study involving multiple PDAC cell lines treated with this compound, researchers observed a consistent decrease in cell viability and colony formation. The study emphasized the compound's ability to induce apoptosis through metabolic reprogramming and energy depletion.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with gemcitabine. Results indicated that this combination significantly enhanced anti-tumor effects compared to either treatment alone, suggesting that targeting NAD+ synthesis could synergistically enhance the efficacy of existing chemotherapy regimens .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of STF-118804 in inducing cytotoxicity in cancer cells?
this compound inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ biosynthesis, leading to NAD+ depletion and subsequent metabolic collapse. This triggers apoptosis via ATP loss and AMPK activation while suppressing mTOR signaling . Key experimental approaches include:
- NAD+/ATP quantification : Enzymatic cycling assays (e.g., NAD levels measured at 24–72 hours post-treatment) .
- Apoptosis assays : Flow cytometry for Annexin V/PI staining in leukemia cells (e.g., MV411 cells show apoptosis without prior cell cycle arrest) .
- IC50 determination : Dose-response curves in B-ALL cell lines (IC50 <10 nM) and patient-derived ALL samples .
Q. How can researchers validate NAMPT as the target of this compound in vitro?
Target validation involves genetic and pharmacological approaches:
- shRNA screening : Knockdown of NAMPT increases sensitivity to this compound (P <0.05, Mann-Whitney U test) .
- Rescue experiments : Overexpression of wild-type NAMPT in 293T cells raises IC50 from 17 nM to 106 nM, confirming target dependency .
- Co-treatment with NAD precursors : NMN or nicotinamide (25 μM) reverses this compound-induced cytotoxicity and restores AMPK/mTOR pathway activity .
Q. What experimental models are commonly used to assess this compound efficacy in preclinical studies?
- In vitro :
- B-ALL cell lines (e.g., MV411) and pediatric ALL patient-derived xenograft (PDX) cells .
- Pancreatic ductal adenocarcinoma (PDAC) lines (e.g., PaTu8988t, SU86.86) for metabolic profiling .
- In vivo :
- Subcutaneous or orthotopic xenograft models in immunocompromised mice (e.g., 25 mg/kg this compound, twice daily, extends survival by 34 days in ALL models) .
- Tumor volume quantification via bioluminescence imaging and survival Kaplan-Meier analysis .
Advanced Research Questions
Q. How does this compound modulate the AMPK/mTOR signaling axis, and what experimental approaches can elucidate this interaction?
this compound activates AMPK (via ATP depletion) and inhibits mTOR, disrupting protein synthesis and promoting metabolic stress. Methodological strategies include:
- Immunoblotting : Phospho-AMPK (Thr172) and phospho-P70S6K (Thr389) time-course analysis (e.g., 48–72 hours post-treatment) .
- Combination studies : Co-treatment with AMPK activators (A769662) or mTOR inhibitors (rapamycin) to assess synergistic effects (e.g., MTT assays show enhanced cytotoxicity, P <0.05) .
- Metabolic flux analysis : Glucose/lactate measurements and Seahorse assays to link NAD+ depletion to energy stress .
Q. What strategies can be employed to overcome resistance to this compound mediated by NAMPT mutations?
Resistance mechanisms involve NAMPT mutations (e.g., H191R, G217R) that reduce drug binding. Experimental approaches include:
- Mutagenesis screens : Introduce mutations into NAMPT-overexpressing cell lines and measure IC50 shifts (e.g., 293T cells with H191R show no response to this compound) .
- Enzymatic assays : Compare recombinant wild-type vs. mutant NAMPT activity in NAD+ synthesis .
- Combination therapies : Pair this compound with NAD pathway inhibitors (e.g., FK866) to bypass resistance .
Q. How can researchers design combination therapies involving this compound to enhance anti-tumor efficacy while minimizing toxicity?
Rational combinations leverage synthetic lethality or metabolic vulnerabilities:
- Synergy screening : Use Chou-Talalay methods to calculate combination indices (CI) for this compound with standard chemotherapies (e.g., idarubicin in ALL) .
- In vivo toxicity profiling : Monitor body weight, organ histopathology, and hematological parameters in xenograft models .
- Pathway-focused combinations : Co-target AMPK/mTOR (e.g., rapamycin) or NAD+ salvage pathways (e.g., NMNAT inhibitors) to amplify metabolic stress .
Q. Methodological Notes
- Statistical rigor : Report means ± SEM from ≥3 independent experiments with appropriate tests (e.g., Mann-Whitney U, ANOVA) .
- Dosage optimization : In vivo studies require pharmacokinetic profiling to ensure target engagement without off-target effects (e.g., 25 mg/kg BID achieves therapeutic NAD+ depletion) .
- Data reproducibility : Validate findings across multiple cell lines (e.g., PDAC lines PaTu8988t vs. SU86.86) and in vivo models .
Propiedades
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.